15-Keto-13,14-Dihydroprostaglandin A2

Übersicht

Beschreibung

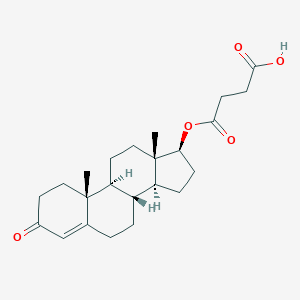

13,14-Dihydro-15-Keto-Prostaglandin A2 ist ein Metabolit von Prostaglandin E2, der durch nicht-enzymatische Dehydratisierung gebildet wird. Diese Verbindung spielt eine bedeutende Rolle in verschiedenen biologischen Prozessen und dient als Biomarker für die Prostaglandin E2-Synthese . Seine Summenformel lautet C20H30O4, und es hat ein Molekulargewicht von 334,45 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 13,14-Dihydro-15-Keto-Prostaglandin A2 beinhaltet typischerweise die nicht-enzymatische Dehydratisierung von 13,14-Dihydro-15-Keto-Prostaglandin E2. Dieser Prozess kann durch das Vorhandensein von Albumin beschleunigt werden . Die Reaktionsbedingungen umfassen häufig milde Temperaturen und einen neutralen pH-Wert, um eine weitere Zersetzung zu verhindern.

Industrielle Produktionsmethoden: Die industrielle Produktion von 13,14-Dihydro-15-Keto-Prostaglandin A2 ist nicht umfassend dokumentiert, wahrscheinlich aufgrund seiner spezifischen Verwendung in der Forschung anstatt in großtechnischen Anwendungen. Die Synthese in einer kontrollierten Laborumgebung gewährleistet hohe Reinheit und Konsistenz, was für Forschungszwecke entscheidend ist .

Wissenschaftliche Forschungsanwendungen

13,14-Dihydro-15-Keto-Prostaglandin A2 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung bei der Untersuchung des Prostaglandinstoffwechsels und der Prostaglandinsynthese verwendet.

Biologie: Hilft beim Verständnis der Rolle von Prostaglandinen in verschiedenen physiologischen Prozessen, einschließlich Entzündungen und Zellsignalisierung.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Biomarker für bestimmte Krankheiten untersucht.

Industrie: Obwohl es industriell nicht weit verbreitet ist, dient es als wichtiges Werkzeug in der pharmazeutischen Forschung und Entwicklung

Wirkmechanismus

Der Wirkmechanismus von 13,14-Dihydro-15-Keto-Prostaglandin A2 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Es zielt hauptsächlich auf Prostaglandin-Rezeptoren ab und beeinflusst verschiedene Signalwege.

Beteiligte Signalwege: Es spielt eine Rolle im Cyclooxygenase-Signalweg, der für die Synthese von Prostaglandinen und anderen verwandten Verbindungen entscheidend ist.

Ähnliche Verbindungen:

13,14-Dihydro-15-Keto-Prostaglandin E2: Der Vorläufer von 13,14-Dihydro-15-Keto-Prostaglandin A2, der ähnliche Stoffwechselwege teilt.

Bicyclo-Prostaglandin E2: Ein stabiles Derivat, das durch die weitere Zersetzung von 13,14-Dihydro-15-Keto-Prostaglandin A2 gebildet wird.

Einzigartigkeit: 13,14-Dihydro-15-Keto-Prostaglandin A2 ist einzigartig aufgrund seiner spezifischen Bildung durch nicht-enzymatische Dehydratisierung und seiner Rolle als Biomarker für die Prostaglandin E2-Synthese. Seine Stabilität und Reaktivität machen es zu einer wertvollen Verbindung für die Forschung in verschiedenen wissenschaftlichen Bereichen .

Wirkmechanismus

Target of Action

15-Keto-13,14-dihydroprostaglandin A2 is a metabolite of prostaglandin E2 (PGE2), which is the most common and most biologically active of the mammalian prostaglandins . PGE2 has important effects in labor and also stimulates osteoblasts to release factors which stimulate bone .

Mode of Action

The compound is produced via non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2 . This process is accelerated by the presence of albumin .

Biochemical Pathways

The compound is part of the prostaglandin biosynthesis pathway . It results from the non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2 . Further decomposition of 13,14-dihydro-15-keto PGA2 by the intentional addition of base produces bicyclo PGE2, a stable marker of PGE2 biosynthesis .

Pharmacokinetics

The compound is rapidly metabolized to 13,14-dihydro-15-keto PGE2, which is present in the plasma of humans and other mammals . The process of its formation is accelerated by the presence of albumin .

Result of Action

The compound is a marker of PGE2 biosynthesis . PGE2 has important effects in labor and also stimulates osteoblasts to release factors which stimulate bone .

Action Environment

The compound’s action is influenced by the presence of albumin, which accelerates the process of its formation

Biochemische Analyse

Biochemical Properties

15-Keto-13,14-dihydroprostaglandin A2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is produced via non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2 . This process is accelerated by the presence of albumin .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, PGE2, from which this compound is derived, stimulates osteoblasts to release factors that stimulate bone resorption by osteoclasts .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 13,14-dihydro-15-keto Prostaglandin A2 typically involves the non-enzymatic dehydration of 13,14-dihydro-15-keto Prostaglandin E2. This process can be accelerated by the presence of albumin . The reaction conditions often include mild temperatures and neutral pH to prevent further decomposition.

Industrial Production Methods: Industrial production of 13,14-dihydro-15-keto Prostaglandin A2 is not widely documented, likely due to its specific use in research rather than large-scale applications. the synthesis in a controlled laboratory environment ensures high purity and consistency, which is crucial for research purposes .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 13,14-Dihydro-15-Keto-Prostaglandin A2 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die für die Untersuchung der Stoffwechselwege von Prostaglandinen nützlich sind.

Reduktion: Reduktionsreaktionen können sie in ihre Vorläuferformen zurückverwandeln und Einblicke in ihre Stabilität und Reaktivität liefern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und die Erforschung ihrer biologischen Aktivitäten unterstützen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Die Bedingungen variieren je nach gewünschter Substitution, beinhalten aber typischerweise Katalysatoren und spezifische Lösungsmittel, um die Reaktion zu erleichtern.

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

13,14-dihydro-15-keto Prostaglandin E2: The precursor to 13,14-dihydro-15-keto Prostaglandin A2, sharing similar metabolic pathways.

Bicyclo Prostaglandin E2: A stable derivative formed from the further decomposition of 13,14-dihydro-15-keto Prostaglandin A2.

Uniqueness: 13,14-dihydro-15-keto Prostaglandin A2 is unique due to its specific formation through non-enzymatic dehydration and its role as a biomarker for Prostaglandin E2 synthesis. Its stability and reactivity make it a valuable compound for research in various scientific fields .

Eigenschaften

CAS-Nummer |

74872-89-2 |

|---|---|

Molekularformel |

C20H30O4 |

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

(E)-7-[(1R,5S)-2-oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,13,15-16,18H,2-3,5-6,8-12,14H2,1H3,(H,23,24)/b7-4+/t16-,18+/m0/s1 |

InChI-Schlüssel |

FMKLAIBZMCURLI-VCUNKILJSA-N |

SMILES |

CCCCCC(=O)CCC1C=CC(=O)C1CC=CCCCC(=O)O |

Isomerische SMILES |

CCCCCC(=O)CC[C@H]1C=CC(=O)[C@@H]1C/C=C/CCCC(=O)O |

Kanonische SMILES |

CCCCCC(=O)CCC1C=CC(=O)C1CC=CCCCC(=O)O |

Aussehen |

Assay:≥98%A solution in methyl acetate |

| 74872-89-2 | |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Synonyme |

15-keto-13,14-dihydro-PGA2 15-keto-13,14-dihydroprostaglandin A2 |

Herkunft des Produkts |

United States |

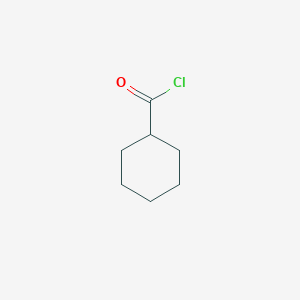

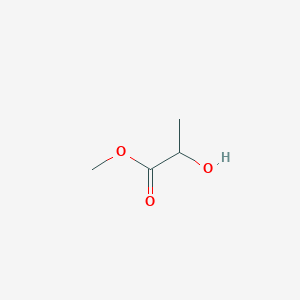

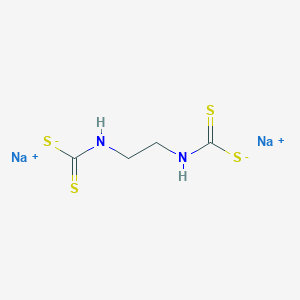

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of elevated serum DHK-PGA2 levels in T2DM(+) HCC patients?

A1: The research paper by [] demonstrates that serum DHK-PGA2 levels are significantly elevated in T2DM(+) HCC patients compared to individuals with only T2DM. This finding suggests that DHK-PGA2 could potentially serve as a biomarker for the detection of HCC within the T2DM population. Further research is needed to understand the underlying mechanisms behind this elevation and to validate its clinical utility.

Q2: How does DHK-PGA2 contribute to the diagnostic accuracy of T2DM(+) HCC?

A2: The study developed a biomarker signature incorporating DHK-PGA2, hexadecanedioic acid (HDA), and alpha-fetoprotein (AFP). This signature demonstrated a high area under the receiver operating characteristic curve (AUC) of 0.87 for differentiating T2DM(+) HCC from T2DM individuals []. This indicates that combining DHK-PGA2 with other markers can significantly improve the diagnostic accuracy of T2DM(+) HCC, potentially enabling earlier detection and intervention.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B31034.png)

![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

![2-[(Phenylmethoxy)methyl]-1-butanol](/img/structure/B31060.png)